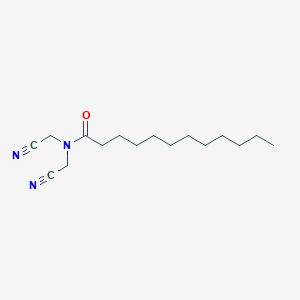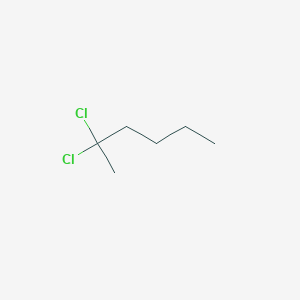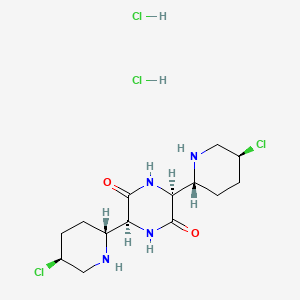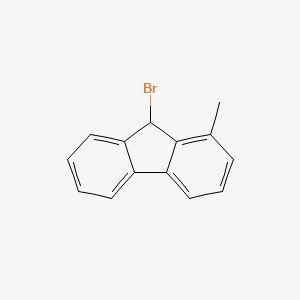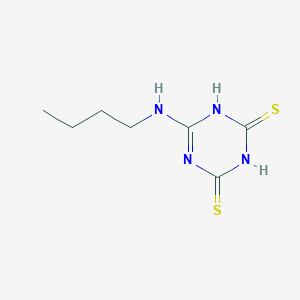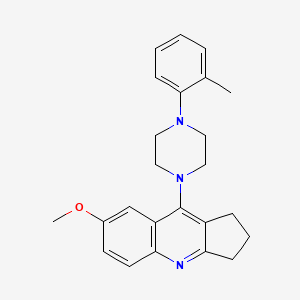
7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a quinoline derivative, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to the formation of dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Microthecaline A: A quinoline-serrulatane alkaloid with a similar tricyclic structure.
Thioxanthone Derivatives: Compounds with similar heteroannulated structures.
Uniqueness
What sets 7-Methoxy-9-(4-(2-methylphenyl)-1-piperazinyl)-2,3-dihydro-1H-cyclopenta(b)quinoline apart is its unique combination of functional groups and its potential pharmacological properties. Its methoxy and piperazine moieties contribute to its distinct chemical behavior and biological activity.
This compound continues to be an area of active research, with ongoing studies aimed at uncovering its full potential in various scientific and industrial applications.
Propiedades
Número CAS |
40527-89-7 |
|---|---|
Fórmula molecular |
C24H27N3O |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
7-methoxy-9-[4-(2-methylphenyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[b]quinoline |
InChI |
InChI=1S/C24H27N3O/c1-17-6-3-4-9-23(17)26-12-14-27(15-13-26)24-19-7-5-8-21(19)25-22-11-10-18(28-2)16-20(22)24/h3-4,6,9-11,16H,5,7-8,12-15H2,1-2H3 |
Clave InChI |
VVWAQVRTZWSURP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)C3=C4CCCC4=NC5=C3C=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)
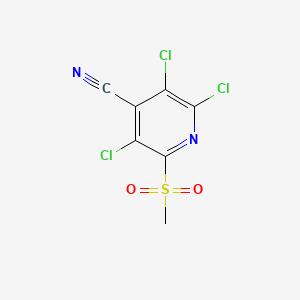


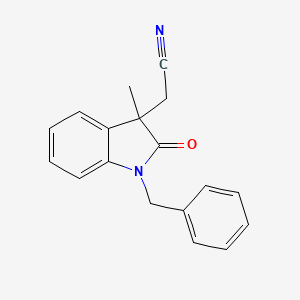
![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)

